[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base like sodium hydride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions involving carbon dioxide and a suitable organometallic reagent.
Industrial Production Methods
Industrial production of [®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom of the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the site of oxidation.
Reduction: Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
[®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Acetyl-piperidine: A piperidine ring with an acetyl group attached.
Isopropyl-piperidine: A piperidine ring with an isopropyl group attached.
Uniqueness
[®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOAUWBQRKDFDY-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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